molecular formula C13H13N3S B2874120 4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine CAS No. 893730-53-5

4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine

Cat. No. B2874120
CAS RN: 893730-53-5
M. Wt: 243.33
InChI Key: UBZJWYAZTJLXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine, also known as DMIT, is an organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of indole, a naturally occurring aromatic hydrocarbon, and thiazole, a heterocyclic compound containing sulfur and nitrogen atoms. DMIT is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the synthesis of polymers and as a reagent in organic synthesis.

Scientific Research Applications

4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine is widely used in scientific research and laboratory experiments. It is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the synthesis of polymers and as a reagent in organic synthesis. In addition, 4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine has been used as a fluorescent probe for the detection of biomolecules such as proteins and nucleic acids. It has also been used to study the structure and function of enzymes and other proteins.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine is not fully understood. However, it is believed that the compound binds to the active site of enzymes and other proteins, resulting in the inhibition of their activity. In addition, 4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine has been shown to interact with DNA, suggesting that it may play a role in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine are not well understood. However, it has been shown to interact with DNA and enzymes, suggesting that it may play a role in the regulation of gene expression. In addition, 4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine has been shown to inhibit the activity of certain enzymes, suggesting that it may have an effect on cellular metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine in laboratory experiments include its high yield, its low cost, and its ability to be used as a reagent in a variety of reactions. The limitations of using 4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine include its potential toxicity and its low solubility in water.

Future Directions

There are a number of potential future directions for research on 4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine. These include further studies on its mechanism of action, its effects on cellular metabolism, and its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, further research could be conducted to explore its potential toxicity and its interaction with DNA and other biomolecules. Finally, studies could be conducted to investigate the potential use of 4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine as a fluorescent probe for the detection of biomolecules.

Synthesis Methods

4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine can be synthesized in a variety of ways, including the reaction of thiazole with indole, the reaction of thiazole with an alkyl halide, and the reaction of an indole with a thioamide. The most common method is the reaction of thiazole with indole, which produces 4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine in high yields. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as a Lewis acid.

properties

IUPAC Name

4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-7-3-4-10-9(5-7)12(8(2)15-10)11-6-17-13(14)16-11/h3-6,15H,1-2H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZJWYAZTJLXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C3=CSC(=N3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine

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